

# Technical Guide: CAS 2060053-75-8 (JNJ-74699157/ARS-3248)[1]

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## Compound of Interest

Compound Name:	2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride
CAS No.:	2060053-75-8
Cat. No.:	B2487243

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## Executive Summary

CAS 2060053-75-8, chemically identified as JNJ-74699157 (or ARS-3248), is a synthetic small-molecule pharmacological agent designed as a targeted covalent inhibitor of the KRAS G12C oncoprotein.[1] Developed jointly by Wellspring Biosciences and Janssen Research & Development, it represents a second-generation effort to target the historically "undruggable" KRAS mutant by exploiting the Switch II Pocket (S-IIP).[1]

While the molecule demonstrated high selectivity and potency in preclinical models, its clinical development (Phase I, NCT04006301) was terminated due to dose-limiting skeletal muscle toxicities (specifically Grade 3–4 CPK elevation) and a lack of sufficient efficacy at tolerable doses.[1] This guide analyzes its chemical architecture, mechanism of action, and the specific toxicological challenges that defined its lifecycle.

## Chemical Identity & Physicochemical Profile[1][2][3][4]

JNJ-74699157 belongs to a class of atropisomeric quinazoline-based inhibitors derived from the foundational chemistry of ARS-1620.[1] It is designed to overcome the rapid metabolic clearance observed in earlier prototypes.

## Nomenclature and Identifiers

Parameter	Details
CAS Registry Number	2060053-75-8
Primary Code Names	JNJ-74699157, ARS-3248
Chemical Class	Small Molecule, Covalent Electrophile
Scaffold Type	Quinazoline / Heterocyclic Atropisomer
Target	KRAS p.G12C (Glycine-12 to Cysteine mutant)

## Physicochemical Characteristics

The molecule was optimized for oral bioavailability and stability compared to its predecessor, ARS-1620.[1]

Property	Characteristic / Value	Implication
Binding Mode	Irreversible Covalent	Forms a covalent bond with the thiol group of Cys12.[1]
Stereochemistry	Atropisomeric	Restricted rotation ensures the warhead is pre-positioned for the target cysteine.
Solubility	Low to Moderate (Aqueous)	Requires formulation aids (e.g., amorphous solid dispersion) for oral delivery.[1]
Metabolic Stability	High (Preclinical)	Designed to resist rapid oxidative metabolism (CYP3A4) common in first-gen inhibitors.[1]
Warhead	Acrylamide derivative	The electrophilic moiety responsible for the Michael addition reaction with Cys12.

## Mechanism of Action (MoA)

JNJ-74699157 functions as a GDP-state specific covalent inhibitor.[1] Unlike ATP-competitive kinase inhibitors, it does not compete with the nucleotide (GTP/GDP) directly but binds to an allosteric pocket that exists only when KRAS is in its inactive (GDP-bound) conformation.[1]

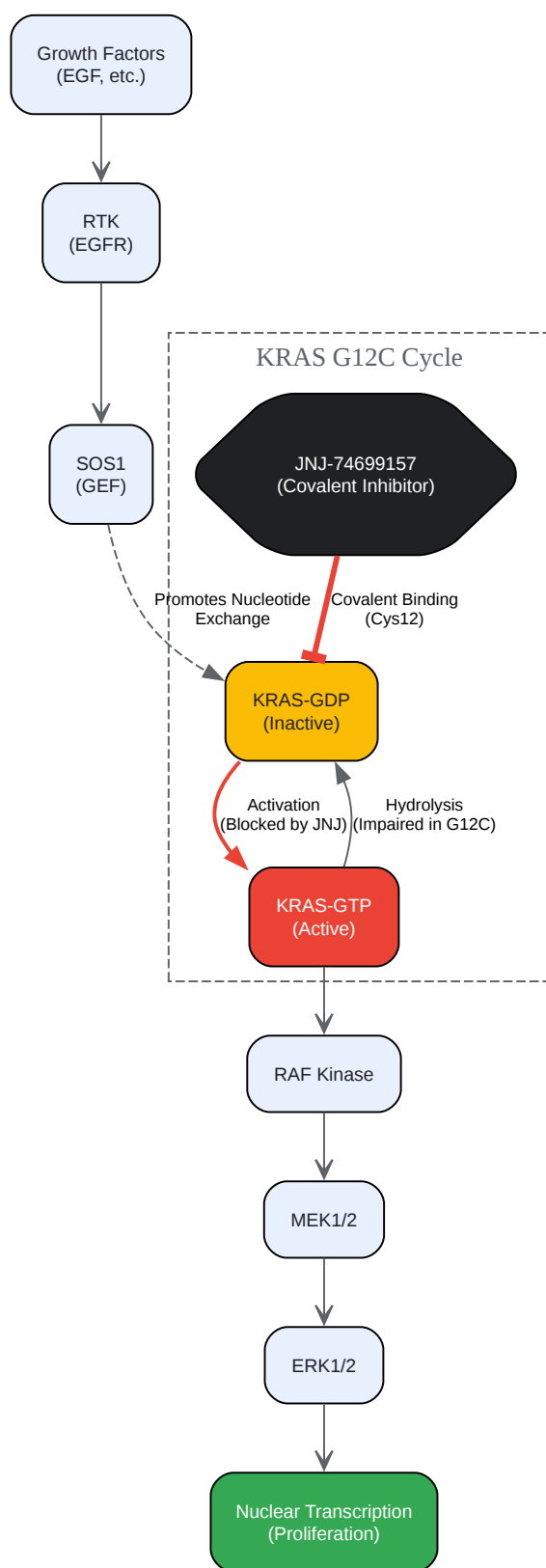
### The "Trapping" Mechanism[1]

- Recognition: The inhibitor binds to the Switch II Pocket (S-IIP), a shallow hydrophobic groove near the effector binding region.[1]
- Reaction: The acrylamide warhead is positioned in proximity to the mutant Cysteine 12 residue.
- Locking: A Michael addition reaction occurs, forming a permanent covalent bond.

- Consequence: The KRAS G12C protein is "trapped" in the inactive GDP-bound state, preventing the exchange of GDP for GTP.[1] This blocks the interaction with downstream effectors like RAF, halting the MAPK signaling cascade.[2]

## Signaling Pathway Visualization

The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK pathway by JNJ-74699157.[1]



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Caption: JNJ-74699157 covalently locks KRAS G12C in the inactive GDP state, severing downstream signaling.

## Safety Profile & Toxicology (Clinical Findings)

The clinical development of JNJ-74699157 was halted primarily due to safety concerns that emerged during the Phase I dose-escalation study (NCT04006301).[1]

### Dose-Limiting Toxicity (DLT)

The primary adverse event leading to trial termination was skeletal muscle toxicity, characterized by elevated Creatine Phosphokinase (CPK).[1]

Adverse Event	Grade (CTCAE)	Incidence	Clinical Manifestation
Increased CPK	Grade 3–4	High	Asymptomatic or symptomatic elevation of muscle enzymes, posing a risk of rhabdomyolysis.[1]
Myalgia	Grade 1–2	Moderate	Muscle pain and weakness associated with CPK spikes.[1]
Fatigue	Grade 1–2	Common	Generalized asthenia.[1]

### Mechanism of Toxicity

While KRAS G12C inhibitors are designed to be tumor-specific (since wild-type KRAS lacks Cys12), off-target effects or specific metabolic liabilities can cause toxicity.[1] The muscle toxicity observed with JNJ-74699157 is distinct from the gastrointestinal/hepatotoxicity profile of other G12C inhibitors (e.g., sotorasib).[1]

- Hypothesis: The toxicity may stem from off-target binding to other cysteine-containing kinases or proteins enriched in skeletal muscle, or a metabolite-driven effect.[1]

## Synthesis & Manufacturing Principles

While the exact proprietary process is confidential, the synthesis of this class of inhibitors generally follows a convergent route.

### Retrosynthetic Analysis

The molecule is typically assembled from three key components:

- The Core Scaffold: A quinazoline or pyrido-pyrimidine ring system.[1]
- The Chiral Amine: Often a piperazine or pyrrolidine derivative that fits into the solvent-exposed region.[1]
- The Warhead: An acryloyl chloride or similar electrophile introduced in the final step.

### General Synthetic Workflow

- Scaffold Construction: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) is used to functionalize the quinazoline core with the chiral amine.
- Coupling: The core is coupled with a phenol or aryl group that occupies the hydrophobic pocket (Switch II).
- Acrylation (Critical Step): The final step involves reacting the secondary amine on the scaffold with acryloyl chloride or an acrylic acid derivative (using coupling agents like HATU) to install the reactive warhead.
  - Control: Temperature must be strictly controlled (<0°C) to prevent polymerization of the acrylamide.[1]

## Experimental Protocols

### In Vitro KRAS G12C Binding Assay (Mass Spectrometry)

To verify covalent engagement of JNJ-74699157 with KRAS G12C.[1]

Reagents:

- Recombinant KRAS G12C protein (GDP-loaded).[1]
- JNJ-74699157 (10 mM DMSO stock).[1]
- Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl<sub>2</sub>. [1]

Protocol:

- Incubation: Dilute KRAS G12C protein to 2  $\mu$ M in reaction buffer.
- Treatment: Add JNJ-74699157 at a 1:1 to 1:10 molar ratio (Protein:Inhibitor).
- Time-Course: Incubate at Room Temperature for 1, 2, and 4 hours.
- Quenching: Stop reaction by adding 0.1% Formic Acid.
- Analysis: Analyze via Intact Protein LC-MS (Liquid Chromatography-Mass Spectrometry).
- Validation: A mass shift of +MW of Inhibitor (approx. +500-600 Da) on the protein peak confirms covalent adduct formation.[1]

## Cellular Phospho-ERK (pERK) Inhibition Assay

To measure potency in a cellular context.[1][3]

Cell Line: NCI-H358 (KRAS G12C mutant NSCLC).[1] Protocol:

- Seeding: Plate 20,000 cells/well in a 96-well plate; incubate overnight.
- Dosing: Treat cells with serial dilutions of JNJ-74699157 (0.1 nM to 10  $\mu$ M) for 2–4 hours.
- Lysis: Remove media and lyse cells with Phospho-Safe extraction buffer.
- Detection: Quantify pERK1/2 and Total ERK levels using an ELISA or AlphaLISA kit.
- Calculation: Plot pERK/Total ERK ratio vs. log[concentration] to determine IC<sub>50</sub>.

## References

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